1-Deoxy-1-nitro-D-mannitol

Blood-brain barrier Differential pulse voltammetry Electrochemical marker

1-Deoxy-1-nitro-D-mannitol (DN-Man) is a C6 nitroalditol (molecular formula C₆H₁₃NO₇, MW 211.17 g/mol) in which the C-1 hydroxyl of D-mannitol is replaced by a nitro group. The compound bears four defined stereocenters in the D-manno configuration (2R,3R,4R,5R) and is supplied as a white to almost-white crystalline powder with a melting point of 133 °C.

Molecular Formula C6H13NO7
Molecular Weight 211.17 g/mol
CAS No. 14199-83-8
Cat. No. B078077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxy-1-nitro-D-mannitol
CAS14199-83-8
Molecular FormulaC6H13NO7
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
InChIInChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2
InChIKeyHOFCJTOUEGMYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Deoxy-1-nitro-D-mannitol (CAS 14199-83-8): A Nitro Sugar Alcohol for Voltammetric BBB Monitoring and Stereospecific Synthesis


1-Deoxy-1-nitro-D-mannitol (DN-Man) is a C6 nitroalditol (molecular formula C₆H₁₃NO₇, MW 211.17 g/mol) in which the C-1 hydroxyl of D-mannitol is replaced by a nitro group [1]. The compound bears four defined stereocenters in the D-manno configuration (2R,3R,4R,5R) and is supplied as a white to almost-white crystalline powder with a melting point of 133 °C [2]. Unlike its parent sugar alcohol D-mannitol, the nitro substituent confers direct electrochemical detectability via differential pulse voltammetry (DPV), enabling its primary application as a real-time marker for blood-brain barrier (BBB) transport studies [3]. It also serves as a versatile chiral-pool intermediate for the synthesis of amino sugars, α-keto acids, and chain-extended nitroalditol derivatives .

Why 1-Deoxy-1-nitro-D-mannitol Cannot Be Replaced by Generic Sugar Alcohols or Epimeric Nitroalditols for BBB Voltammetry and Stereospecific Synthesis


Substituting DN-Man with the parent sugar alcohol D-mannitol eliminates the essential nitro pharmacophore required for direct electrochemical detection by differential pulse voltammetry (DPV); D-mannitol demands specialized MgAl₂O₄ perovskite-modified electrodes to achieve pM-level detection [1], whereas DN-Man is detectable at 0.5 mmol/L using unmodified carbon fiber microelectrodes—a critical distinction for real-time in vivo monitoring where electrode fouling and surface modification complexity are prohibitive [2]. Similarly, replacing DN-Man with its C2 epimer 1-deoxy-1-nitro-D-glucitol (CAS 14199-88-3) redirects the stereochemical outcome of key transformations: in the ammonia-mediated conversion of pentaacetate derivatives, the D-manno substrate yields 70.5% of the desired N-acetyl-D-mannosamine precursor, while the D-gluco epimer produces predominantly the undesired gluco-configured byproduct at only 8.3% [3]. These stereochemical and electrochemical features are configuration-dependent and cannot be interchanged among the broader nitroalditol class.

Quantitative Differentiation Evidence for 1-Deoxy-1-nitro-D-mannitol: Comparator-Based Performance Data for Informed Procurement


Direct Voltammetric Detection Without Electrode Modification vs. D-Mannitol: DPV Detection Limits Compared

1-Deoxy-1-nitro-D-mannitol (DN-Man) enables direct electrochemical detection by differential pulse voltammetry (DPV) using unmodified carbon fiber microelectrodes, with a detection limit of 0.5 mmol/L and excellent linearity (r = 0.996) over the full tested range up to 30 mmol/L in saline and blood calibrations [1]. In contrast, the parent compound D-mannitol lacks the electroactive nitro group and requires a MgAl₂O₄ perovskite-modified glassy carbon electrode for DPV sensing, achieving a detection limit of 0.371 pM but demanding complex electrode fabrication and surface conditioning that are impractical for acute in vivo recordings [2]. The nitro group of DN-Man is directly reducible at the carbon fiber microelectrode surface without any electrode modification step, providing a plug-and-play voltammetric marker for real-time BBB transport measurement.

Blood-brain barrier Differential pulse voltammetry Electrochemical marker

Stereospecific Conversion to N-Acetyl-D-mannosamine: Quantitative Product Distribution vs. Epimeric 1-Deoxy-1-nitro-D-glucitol

When 1-nitro-1-deoxy-D-mannitol pentaacetate (derived from DN-Man) is treated with ammonia, the reaction yields 70.5% of 1-nitro-2-acetamido-1,2-dideoxy-D-mannitol (the D-manno configured product leading to N-acetyl-D-mannosamine) with only 8.3% of the undesired D-gluco epimer (1-nitro-2-acetamido-1,2-dideoxy-D-glucitol) as byproduct [1]. This 8.5:1 product ratio reflects the stereochemical preference imposed by the D-manno configuration of the starting nitroalditol. The D-gluco epimer (1-deoxy-1-nitro-D-glucitol, CAS 14199-88-3) would yield the opposite stereochemical outcome, producing the D-gluco configured amino sugar as the major product—an entirely different synthetic endpoint. The overall yield of N-acetyl-D-mannosamine from the D-manno nitroalditol is 66.3%, enabling an efficient route to this important sialic acid precursor [1].

Amino sugar synthesis N-Acetyl-D-mannosamine Stereochemical fidelity

Chain Extension by Three Carbon Atoms via Nitrile Oxide Cycloaddition: A Distinct Synthetic Utility for α-Keto Acid Libraries

1-Deoxy-1-nitro-D-mannitol serves as a key substrate for chain extension by three carbon atoms through nitrile oxide cycloaddition with silylenolpyruvate or methyl acrylate, yielding cyclo-tautomers of oximes and 4,5-dihydro-isoxazoles . Subsequent deprotection and hydrogenation produce N-acetyl-4-amino-4-deoxy-neuraminic acid and pentahydroxy-nononic acids—biologically relevant compounds inaccessible from the parent D-mannitol . While this general transformation is established for the broader 1-deoxy-1-nitroalditol class [1], the D-manno configuration specifically delivers the stereochemistry required for neuraminic acid derivatives. The D-glucitol and D-galactitol epimers would produce diastereomeric products with altered biological recognition profiles, making stereochemical identity critical for procurement decisions in medicinal chemistry and glycobiology research.

Chain extension Nitrile oxide cycloaddition α-Keto acid synthesis

In Vivo BBB Transport Modulation by Locus Coeruleus Stimulation: A Functional Demonstration Unique to DN-Man Among Nitroalditols

In pentobarbital-anaesthetized rats, electrical stimulation of the locus coeruleus (300 rectangular pulses at 100 Hz, 1 mA, 0.2 ms duration) significantly elevated the DN-Man voltammetric signal in the frontoparietal cortex to 168 ± 59% of control (mean ± SD, n = 8), demonstrating that BBB permeability to DN-Man is modulated by noradrenergic neuronal activity [1]. The DN-Man signal exhibited a slow rise time-course (y = 106/(1 + (17.8/t)³)) consistent with restricted passive diffusion across an intact BBB, confirming its suitability as a functional barrier integrity marker [1]. This in vivo neurovascular modulation experiment has been demonstrated exclusively for DN-Man; no equivalent locus coeruleus stimulation data exist for other 1-deoxy-1-nitroalditol epimers (D-glucitol, D-galactitol, or L-mannitol), making DN-Man the only nitroalditol with validated in vivo BBB transport dynamics under neuromodulatory conditions.

Locus coeruleus BBB permeability In vivo voltammetry

Commercial Availability at Defined Purity with Established Physical Constants: Procurement-Grade Characterization vs. Research-Grade Epimers

1-Deoxy-1-nitro-D-mannitol is commercially available at 99% purity from Sigma-Aldrich (Product D3651) and other suppliers, with a well-defined melting point of 133 °C, crystalline powder morphology, and a computed LogP of -3.1 [1]. In comparison, the epimeric 1-deoxy-1-nitro-D-glucitol (CAS 14199-88-3) and 1-deoxy-1-nitro-D-galactitol (CAS 20971-06-6) are less widely stocked by major reagent vendors and often lack the same level of documented purity certification and physical characterization [2]. The D-manno compound benefits from Sigma-Aldrich's Certificate of Analysis (COA) documentation per batch, providing procurement traceability that is essential for regulated laboratory environments .

Chemical procurement Purity specification Physical characterization

Optimal Application Scenarios for 1-Deoxy-1-nitro-D-mannitol Based on Quantitative Differentiation Evidence


Real-Time Voltammetric Monitoring of Blood-Brain Barrier Permeability in Acute Rodent Models

DN-Man is the only validated nitroalditol marker for real-time DPV monitoring of BBB transport using unmodified carbon fiber microelectrodes, with a demonstrated detection limit of 0.5 mmol/L and linearity r = 0.996 [1]. Its signal time-course in the cortex (y = 106/(1 + (17.8/t)³)) and measurable response to locus coeruleus stimulation (168 ± 59% of control) make it appropriate for acute neurovascular studies where electrode modification is technically impractical [1]. Procurement rationale: laboratories requiring a plug-and-play voltammetric BBB marker should select DN-Man over D-mannitol (which requires complex electrode modification) or untested nitroalditol epimers.

Stereospecific Synthesis of N-Acetyl-D-mannosamine and Sialic Acid Precursors

The D-manno configuration of DN-Man is essential for the efficient synthesis of N-acetyl-D-mannosamine via the pentaacetate intermediate, which yields 70.5% of the desired D-manno product with only 8.3% of the D-gluco byproduct [2]. This 8.5:1 diastereomeric ratio is configuration-dependent; procurement of the D-glucitol epimer (CAS 14199-88-3) would invert the stereochemical outcome. Laboratories engaged in sialic acid biochemistry or amino sugar library synthesis should specify CAS 14199-83-8 to ensure correct stereochemistry [2].

Chain Extension for α-Keto Acid and Neuraminic Acid Derivative Libraries

DN-Man enables three-carbon chain extension via nitrile oxide cycloaddition to produce 4,5-dihydro-isoxazoles, oximes, and ultimately N-acetyl-4-amino-4-deoxy-neuraminic acid . The D-manno stereochemistry is mandatory for generating neuraminic acid derivatives with the biologically correct configuration. Medicinal chemistry groups synthesizing sialidase inhibitors or neuraminic acid-based probes should procure the D-manno nitroalditol specifically, as epimeric nitroalditols would furnish diastereomeric products with altered target recognition [3].

Procurement for GLP-Compliant and Publication-Quality Research Requiring Documented Purity Traceability

DN-Man is available at 99% purity with batch-specific Certificate of Analysis (COA) from Sigma-Aldrich , offering procurement traceability that is absent for less widely stocked epimers such as 1-deoxy-1-nitro-D-galactitol. The defined melting point (133 °C) and crystalline morphology provide additional identity confirmation criteria [4]. For laboratories operating under GLP guidelines or requiring rigorous reagent documentation for high-impact publications, DN-Man's established commercial purity standard reduces procurement risk.

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